

What is the chemical structure of Aristolan-1(10)-en-9-ol?

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Compound of Interest

Compound Name: Aristolan-1(10)-en-9-ol

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An In-depth Technical Guide to Aristolan-1(10)-en-9-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of the sesquiterpenoid **Aristolan-1(10)-en-9-ol**. It includes a summary of its physicochemical properties, details of its isolation from a natural source, and an examination of its sedative effects and proposed mechanism of action.

Chemical Structure and Properties

Aristolan-1(10)-en-9-ol is a sesquiterpenoid with a characteristic aristolane skeleton. Its chemical formula is C₁₅H₂₄O.

Structure:

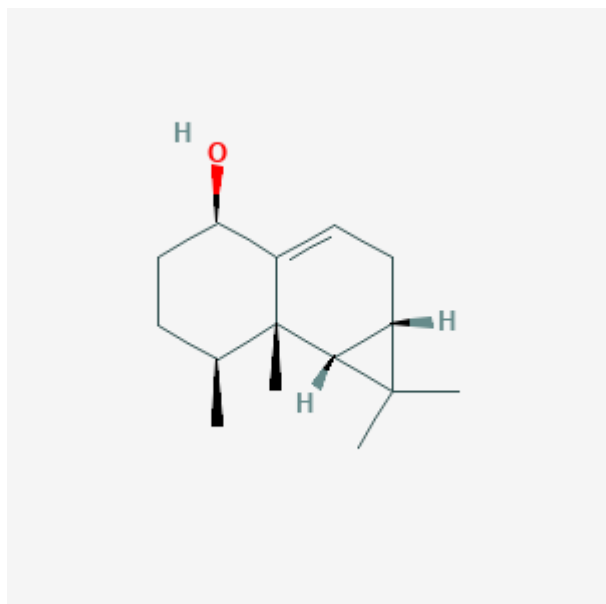


Figure 1. 2D Chemical Structure of 9-Aristolen-1-ol (a stereoisomer of **Aristolan-1(10)-en-9-ol**).

Physicochemical Data:

The following table summarizes key computed physicochemical properties for a stereoisomer, 9-Aristolen-1-ol.[1]

Property	Value	Reference
Molecular Formula	C15H24O	[1]
Molecular Weight	220.35 g/mol	[1]
XLogP3-AA	3.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	0	[1]
Exact Mass	220.182715385 Da	[1]
Topological Polar Surface Area	20.2 Å ²	[1]

Biological Activity: Sedative Effects

Recent studies have identified **Aristolan-1(10)-en-9-ol** as a potent sedative agent. Research on its effects in a caffeine-induced excitatory mouse model demonstrated significant activity.

Quantitative Biological Data:

Experimental Model	Dosage	Observed Effect	Reference
Caffeine-treated excitatory mice	300 μ g/cage (inhalation)	~60% inhibition of locomotion	[2]
Pentobarbital-induced sleep model	Inhalation	Prolonged sleep to the same extent as 1 mg/kg diazepam	[2]

Experimental Protocols

Isolation of **Aristolan-1(10)-en-9-ol** from *Nardostachys chinensis*[\[2\]](#)

A detailed experimental protocol for the isolation of **Aristolan-1(10)-en-9-ol** has been described. The general workflow involves extraction and chromatographic separation.

- **Extraction:** The dried roots of *Nardostachys chinensis* are subjected to extraction with an organic solvent such as acetone.
- **Chromatographic Separation:** The resulting crude extract is then fractionated using a series of chromatographic techniques. This typically involves column chromatography over silica gel, followed by further purification steps which may include preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound. Six oxygenated sesquiterpenoids, including aristolane- and guaiane-types, were isolated from an acetone extract of spikenard.[\[2\]](#)

Evaluation of Sedative Activity[\[2\]](#)

The sedative properties of the isolated compound were assessed using established mouse models.

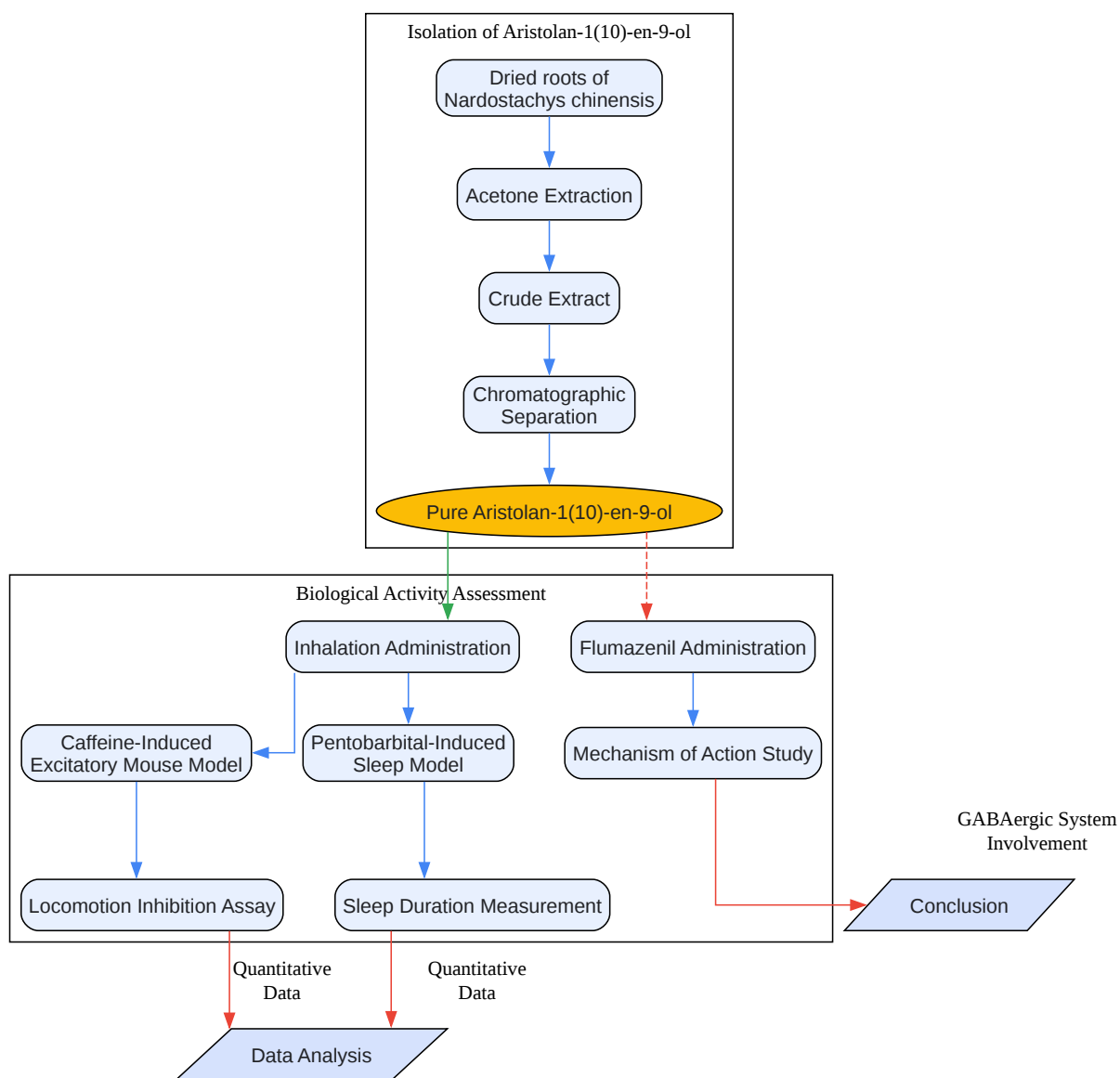
- **Animal Model:** Caffeine-treated excitatory mice were used to model a state of hyperlocomotion.
- **Administration:** **Aristolan-1(10)-en-9-ol** was administered via inhalation at a specific dose.
- **Locomotion Assessment:** The locomotor activity of the mice was monitored and quantified to determine the inhibitory effect of the compound.
- **Pentobarbital-Induced Sleep Test:** To further characterize the sedative effect, the compound was administered to mice prior to an injection of pentobarbital. The duration of sleep was measured and compared to a control group and a group treated with a known sedative drug, diazepam.

Proposed Mechanism of Action

The sedative effects of **Aristolan-1(10)-en-9-ol** are believed to be mediated through the GABAergic system.^[2] This conclusion is supported by experiments where the sedative effect of the compound was completely reversed by the administration of flumazenil, a known GABAA-benzodiazepine receptor antagonist.^[2] This suggests that **Aristolan-1(10)-en-9-ol** may act as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA.

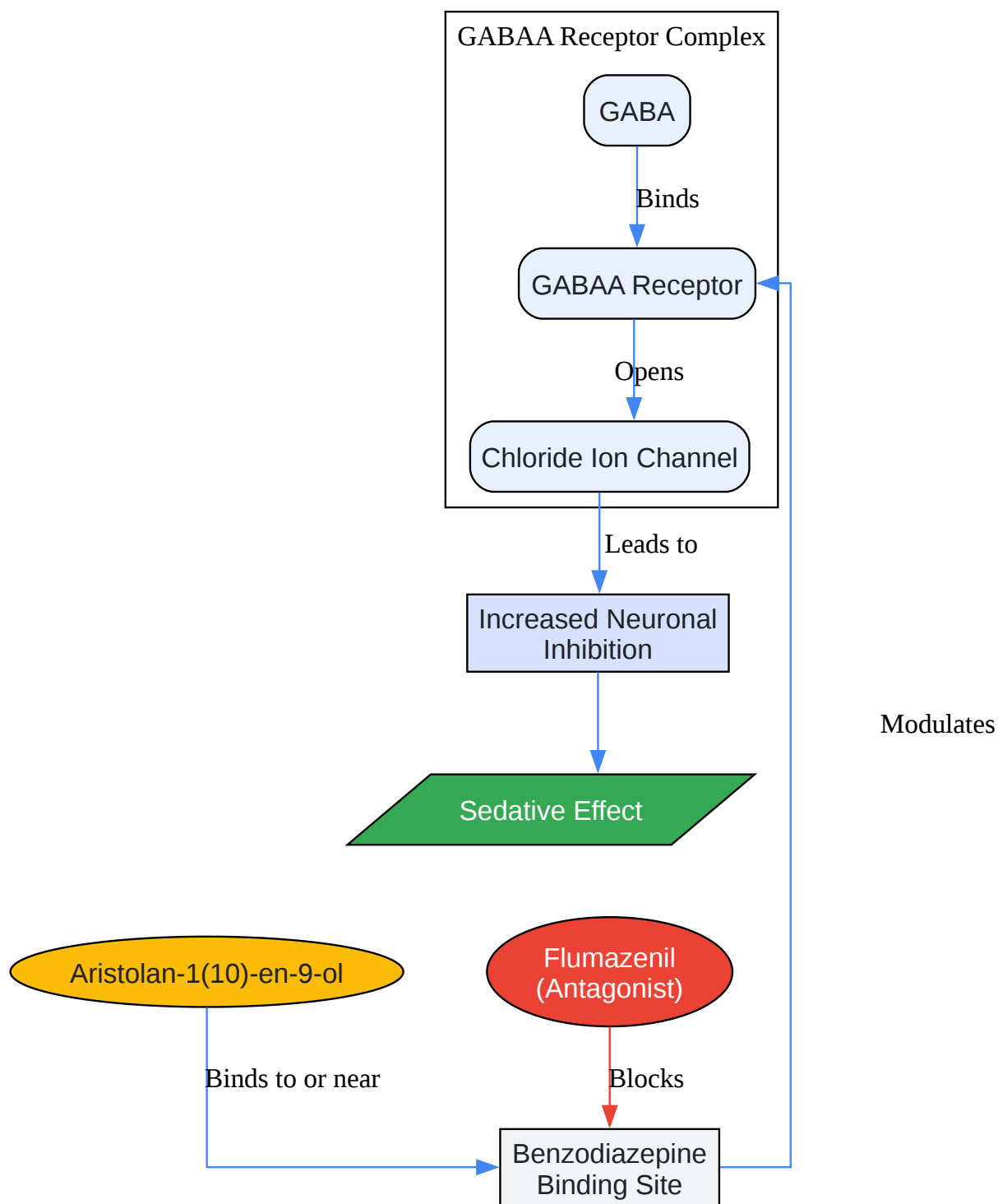
Interestingly, unlike diazepam, inhalation of **Aristolan-1(10)-en-9-ol** for one hour did not impair motor coordination in a rota-rod test, suggesting a potentially favorable safety profile with reduced motor side effects.^[2]

Visualized Workflows and Pathways



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Caption: Experimental workflow for the isolation and bioactivity assessment.



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Caption: Proposed mechanism of action via the GABAergic system.

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References

- 1. 9-Aristolon-1-ol | C₁₅H₂₄O | CID 91753172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhalation administration of the sesquiterpenoid aristolen-1(10)-en-9-ol from Nardostachys chinensis has a sedative effect via the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
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